molecular formula C18H25N5 B6438726 N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2549051-03-6

N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine

Cat. No. B6438726
CAS RN: 2549051-03-6
M. Wt: 311.4 g/mol
InChI Key: QGOKAAINBROESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine, also known as NEP, is an organic compound that is used in a variety of scientific research applications. It is a member of the piperazine family of compounds, and its chemical structure consists of an amine group, an ethyl group, and a pyrimidine ring. This compound has been studied for its ability to act as a receptor agonist and antagonist, as well as for its potential therapeutic uses.

Scientific Research Applications

N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine has a variety of scientific research applications. It has been studied for its ability to act as a receptor agonist and antagonist, as well as for its potential therapeutic uses. It has been studied for its ability to bind to and activate the serotonin 5-HT2A receptor, and has been used in the treatment of depression and anxiety. N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine has also been studied for its ability to bind to and activate the dopamine D2 receptor, and has been used in the treatment of Parkinson's disease. Additionally, N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine has been studied for its ability to inhibit the enzyme monoamine oxidase, and has been used in the treatment of Alzheimer's disease.

Mechanism of Action

Target of Action

The primary target of N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the inhibition of downstream signaling pathways that are crucial for cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3 and is activated by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound is a potent and orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The linker group between the piperidine and the lipophilic substituent was varied to identify 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound has potential as an antitumor agent.

Advantages and Limitations for Lab Experiments

N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine has a number of advantages and limitations for use in laboratory experiments. The main advantage of using N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine is its ability to act as a receptor agonist and antagonist, which makes it a useful tool for studying the effects of different receptors on the body. Additionally, N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine is a relatively new compound and its effects on the body are not fully understood, which can limit its use in laboratory experiments.

Future Directions

The potential future directions for N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine research include further studies into its biochemical and physiological effects on the body, as well as its potential therapeutic uses. Additionally, further research into the mechanisms of action of N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine could provide insight into its potential therapeutic uses. Additionally, further research into the synthesis of N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine could lead to the development of more cost-effective methods for its production. Finally, further research into the effects of N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine on various receptor systems could lead to the development of new therapeutic compounds.

Synthesis Methods

N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine can be synthesized using a number of methods. One method involves the reaction of ethyl 4-chloro-3-methylpiperazine-1-carboxylate with 1-phenylethylamine in the presence of sodium hydroxide. This reaction yields the desired N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine product in high yields. Other methods of synthesis include the reaction of ethyl 4-chloro-3-methylpiperazine-1-carboxylate with 1-phenylethylamine in the presence of an acid catalyst, and the reaction of ethyl 4-chloro-3-methylpiperazine-1-carboxylate with 1-phenylethylamine in the presence of a base catalyst.

properties

IUPAC Name

N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5/c1-3-19-18-20-10-9-17(21-18)23-13-11-22(12-14-23)15(2)16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOKAAINBROESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine

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